molecular formula C5H9NO2 B12977673 1,4-Oxazepan-7-one

1,4-Oxazepan-7-one

Cat. No.: B12977673
M. Wt: 115.13 g/mol
InChI Key: PCUGQHODKXNTRG-UHFFFAOYSA-N
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Description

1,4-Oxazepan-7-one is a heterocyclic compound that belongs to the oxazepane family. This compound is characterized by a seven-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Oxazepan-7-one can be synthesized through various methods. One notable method involves the copper-catalyzed [3+2] cycloaddition with concomitant annulation. This reaction involves the intramolecular nucleophilic addition to N-sulfonylketenimine, resulting in the formation of 1,4-diaryl oxazepan-7-one . Another method includes the organocatalytic ring-opening polymerization of N-acylated-1,4-oxazepan-7-one monomers, produced from N-acylated-4-piperidones using the Baeyer–Villiger oxidation reaction .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes such as the copper-catalyzed cascade reactions and organocatalytic polymerization methods. These methods are favored due to their efficiency and ability to produce high yields of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1,4-Oxazepan-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazepane derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various oxazepane derivatives, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 1,4-oxazepan-7-one involves its interaction with specific molecular targets and pathways. For instance, as a dopamine D4 receptor ligand, it binds to the receptor and modulates its activity, leading to various physiological effects. Similarly, as an inhibitor of enzymes like nitric oxide synthase, it interferes with the enzyme’s activity, thereby affecting the production of nitric oxide .

Comparison with Similar Compounds

Uniqueness: 1,4-Oxazepan-7-one is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical and biological properties. Its diverse applications in various fields further highlight its uniqueness compared to other similar compounds .

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

1,4-oxazepan-7-one

InChI

InChI=1S/C5H9NO2/c7-5-1-2-6-3-4-8-5/h6H,1-4H2

InChI Key

PCUGQHODKXNTRG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCOC1=O

Origin of Product

United States

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